molecular formula C10H12FNO B8692920 (6-Fluorochroman-3-YL)methanamine

(6-Fluorochroman-3-YL)methanamine

Cat. No.: B8692920
M. Wt: 181.21 g/mol
InChI Key: ZYOVOLVNERRAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluorochroman-3-YL)methanamine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2

InChI Key

ZYOVOLVNERRAJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Example 28A (780 mg, 4.45 mmol) in 7M NH3 in MeOH (5.00 mL) was added to Ra—Ni 2800 water slurry (1.56 g, 26.6 mmol) in a 50 mL pressure bottle. The reaction mixture was and stirred for 10 hours at 30 psi at ambient temperature. After 3 hours, the solution was filtered and concentrated. The resulting residue was purified by silica gel chromatography (gradient elution: 1-15% MeOH/CH2Cl2 with 1% NH4OH) to provide the title compound. MS (DCI+) m/z 182 (M+H)+.
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780 mg
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5 mL
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Synthesis routes and methods II

Procedure details

In an argon atmosphere, a mixture of 0.89 g (6.66 mmol) of aluminium trichloride in 40 ml of absolute diethyl ether is added dropwise while stirring at room temperature to a suspension of 1.52 g (40 mmol) of lithium aluminium hydride in 50 ml of absolute diethyl ether. Subsequently, a solution of 3.5 g (20 mmol) of 3-cyano-6-fluoro-2H-chromene in 50 ml of absolute tetrahydrofuran is added dropwise within a period of 20 minutes to the diethyl ether solution. The reaction mixture is then boiled under reflux for 16 hours. After cooling to room temperature, the reaction mixture is carefully decomposed with 1.52 ml of water, 1.52 ml of sodiumhydroxide solution (15%) and 4.6 ml of water. The resulting precipitate is filtered off with suction and the filtrate is concentrated by evaporation in vacuo. The oily residue is dissolved in diethyl ether and the etheral solution is washed with water and then extracted with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline with sodium hydroxide solution (30%) while cooling and extracted with dichloromethane. The combined dichloromethane phases are dried over sodium sulfate and concentrated by evaporation in vacuo, yielding 1.89 g of 3-aminomethyl-6-fluoro-chroman in the form of a light-yellow oil. 3-Aminomethyl-6-fluoro-chroman hydrochloride, prepared therefrom with hydrochloric acid in diethyl ether, crystallizes from methanol/acetone and has a melting range of from 208° to 211°.
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1.52 mL
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0.89 g
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40 mL
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1.52 g
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reactant
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50 mL
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solvent
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3.5 g
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reactant
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50 mL
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1.52 mL
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4.6 mL
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